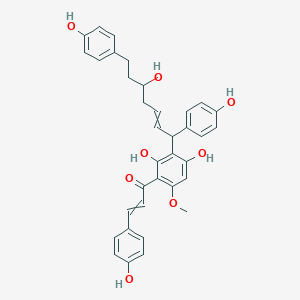

Calyxin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYXVFFHVYUZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Calyxin B in Alpinia blepharocalyx: A Technical Guide for Researchers

An In-depth Exploration of the Isolation, Bioactivity, and Putative Mechanisms of a Promising Diarylheptanoid

This technical guide provides a comprehensive overview of the discovery of Calyxin B, a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its isolation and biological evaluation, alongside a discussion of its potential mechanism of action.

Introduction

Alpinia blepharocalyx K. Schum., a plant belonging to the Zingiberaceae family, has a history of use in traditional Chinese medicine for treating stomach disorders. Phytochemical investigations into this plant have revealed a rich source of bioactive compounds, particularly diarylheptanoids. Among these, this compound has emerged as a compound of significant interest due to its potent biological activities. Diarylheptanoids from Alpinia species are known to exhibit a range of effects, including anti-inflammatory, antiproliferative, and cytotoxic activities. This compound, a complex diarylheptanoid, has demonstrated notable antiproliferative effects against human fibrosarcoma cells, highlighting its potential as a lead compound in cancer research. This guide will delve into the technical aspects of its discovery and characterization.

Data Presentation

The following table summarizes the key quantitative data associated with the biological activity of this compound and other compounds isolated from Alpinia blepharocalyx.

| Compound/Extract | Cell Line | Assay | Activity Metric | Value | Reference |

| This compound | HT-1080 (Human Fibrosarcoma) | Antiproliferative | ED50 | 0.69 μM | [1] |

| Various Compounds | RAW 264.7 (Murine Macrophages) | NO Production Inhibition | IC50 | 7.66–14.06 μM | [2] |

Experimental Protocols

Isolation and Purification of this compound from Alpinia blepharocalyx Seeds

The following protocol is a composite methodology based on established procedures for isolating diarylheptanoids from Alpinia species.

1. Plant Material and Extraction:

-

Dried seeds of Alpinia blepharocalyx are pulverized.

-

The powdered seeds are extracted with 95% ethanol (B145695) at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with hexane (B92381) and diethyl ether to separate compounds based on polarity. This compound is expected to be in the ether-soluble fraction.

2. Chromatographic Separation:

-

The diethyl ether fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the this compound-containing fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is performed using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol-water gradient system to yield pure this compound.

3. Structural Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Antiproliferative Activity Assessment: MTT Assay

This protocol outlines the determination of the antiproliferative activity of this compound against the HT-1080 human fibrosarcoma cell line.

1. Cell Culture:

-

HT-1080 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.

-

The cells are treated with various concentrations of this compound and incubated for 48 hours.

-

Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal effective dose (ED50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

1. Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Visualization of Methodologies and Putative Mechanisms

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates the general workflow from plant material to the identification of bioactive compounds like this compound.

Caption: Workflow for the discovery of this compound.

Putative Antiproliferative Signaling Pathway

While the precise signaling pathway for this compound's antiproliferative activity has not been fully elucidated, many natural compounds exert their effects by modulating key cellular signaling cascades that control cell growth, proliferation, and apoptosis. Based on the mechanisms of other antiproliferative agents, a plausible hypothesis is that this compound may interfere with growth factor receptor signaling, leading to the inhibition of downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Caption: Hypothetical mechanism of this compound.

Logical Flow for NO Production Inhibition

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with LPS. This process involves the upregulation of inducible nitric oxide synthase (iNOS). This compound may exert its inhibitory effect by either directly inhibiting the iNOS enzyme or by suppressing the signaling pathways that lead to iNOS expression.

The following diagram outlines the logical relationship in the NO production pathway and the potential point of intervention for this compound.

Caption: NO production inhibition by this compound.

Conclusion

This compound, a diarylheptanoid from Alpinia blepharocalyx, represents a promising natural product with potent antiproliferative and potential anti-inflammatory activities. This technical guide provides a framework for its isolation and biological characterization. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates. Such studies will be crucial in determining its therapeutic potential and for the development of novel drug candidates based on its unique chemical structure.

References

A Comprehensive Technical Review of Eriocalyxin B (Calyxin B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B (EriB), also known as this compound, is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1][2][3] This compound has garnered significant scientific interest due to its potent and diverse biological activities, particularly its robust anti-tumor effects across a wide spectrum of cancers including breast, prostate, pancreatic, and leukemia.[1][4][5][6] Its therapeutic potential also extends to anti-inflammatory and neuroprotective applications.[7][8] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, such as NF-κB and STAT3, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10][11] This technical guide provides a comprehensive review of the current research on Eriothis compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action to support further investigation and drug development efforts.

Chemical Properties

Eriothis compound is an ent-kaurane diterpenoid characterized by the presence of two α,β-unsaturated ketone moieties, which are crucial for its biological activity.[10]

-

Molecular Formula: C₂₀H₂₄O₅[12]

-

Molecular Weight: 344.40 g/mol [12]

-

Source: Isolated from the traditional Chinese herb Isodon eriocalyx.[1][13]

Biological Activities and Mechanisms of Action

Anticancer Activity

Eriothis compound exhibits broad-spectrum anticancer activity by inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting tumor angiogenesis and metastasis.[1][9][14]

2.1.1. Induction of Apoptosis and Autophagy EriB is a potent inducer of apoptosis in various cancer cells.[4][6][15] This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases, including caspase-3 and caspase-8, and PARP.[4][15] In prostate cancer cells, EriB triggers apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[4] It also disrupts the cellular redox balance by suppressing the glutathione (B108866) and thioredoxin antioxidant systems, leading to increased intracellular Reactive Oxygen Species (ROS) and subsequent cell death.

2.1.2. Cell Cycle Arrest EriB has been shown to arrest the cell cycle at the G2/M phase in pancreatic adenocarcinoma and differentiated 3T3-L1 cells.[3][6] This effect is associated with the modulation of key cell cycle regulators, such as the inhibition of CDK1, CDK2, Cyclin A, and Cyclin B1.[3]

2.1.3. Inhibition of Angiogenesis and Metastasis EriB effectively inhibits angiogenesis, a critical process for tumor growth and metastasis. It has been shown to diminish the formation of subintestinal vessels in zebrafish embryos and suppress tumor angiogenesis in mouse breast tumor models.[14] This anti-angiogenic effect is primarily mediated by the suppression of the VEGFR-2 signaling pathway.[14] Furthermore, EriB inhibits the migration and invasion of triple-negative breast cancer cells.[16]

2.1.4. Core Signaling Pathways The anticancer effects of EriB are orchestrated through the modulation of several key signaling pathways.

-

NF-κB Pathway: EriB is a potent inhibitor of the NF-κB pathway. It interferes with the binding of both p65 and p50 subunits to their DNA response elements in a noncompetitive manner, which in turn suppresses the transcription of NF-κB target genes involved in inflammation and cell survival, such as cyclooxygenase-2 (COX-2) and inducible nitric-oxide synthase (iNOS).[10]

Caption: Eriothis compound inhibits the NF-κB signaling pathway.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key oncogenic driver. EriB directly and covalently binds to the Cys712 residue in the SH2 domain of STAT3.[11] This interaction blocks the phosphorylation and subsequent activation of STAT3, leading to the induction of apoptosis in STAT3-dependent tumor cells.[11]

Caption: Eriothis compound directly inhibits STAT3 activation.

-

Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often dysregulated in cancer. EriB treatment in prostate and breast cancer cells leads to decreased phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[3][4][5] Inhibition of this pathway contributes significantly to EriB's ability to induce both apoptosis and autophagy.[3][4]

Caption: EriB induces apoptosis and autophagy via Akt/mTOR inhibition.

Anti-inflammatory and Neuroprotective Activity

EriB demonstrates significant anti-inflammatory and neuroprotective properties, primarily through the inhibition of microglial overactivation. In a mouse model of ischemic stroke, EriB treatment reduced cerebral injury by suppressing the NF-κB signaling pathway in the brain penumbra.[7][17] Similarly, in a model of experimental autoimmune prostatitis, EriB alleviated prostate inflammation and pelvic pain by downregulating the NF-κB pathway while upregulating the PI3K/Akt/mTOR pathway.[8]

Antiviral Activity

To date, there is limited published research specifically investigating the antiviral activities of Eriothis compound. This remains an area for future exploration.

Data Presentation: Quantitative Efficacy

The cytotoxic and inhibitory efficacy of Eriothis compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 24 h | 0.88 | [18] |

| PC-3 | Prostate Cancer | 48 h | 0.46 | [18] |

| 22RV1 | Prostate Cancer | 24 h | 3.26 | [18] |

| 22RV1 | Prostate Cancer | 48 h | 1.20 | [18] |

| PANC-1 | Pancreatic Cancer | Not Specified | Potent Cytotoxicity | [6] |

| SW1990 | Pancreatic Cancer | Not Specified | Potent Cytotoxicity | [6] |

| CAPAN-2 | Pancreatic Cancer | Not Specified | Potent Cytotoxicity | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | High Sensitivity | [19] |

| A-549 | Lung Cancer | 48 h | 0.3 - 3.1 (Range) | [3] |

| MCF-7 | Breast Cancer | 48 h | 0.3 - 3.1 (Range) | [3] |

| SMMC-7721 | Hepatocarcinoma | 48 h | 0.3 - 3.1 (Range) | [3] |

| SW-480 | Colon Cancer | 48 h | 0.3 - 3.1 (Range) | [3] |

| HL-60 | Promyelocytic Leukemia | 48 h | 0.3 - 3.1 (Range) | [3] |

Experimental Protocols

The following protocols are standardized methodologies for assessing the biological effects of Eriothis compound in vitro.

General Experimental Workflow

A typical in vitro investigation of EriB involves a sequential process starting from assessing general cytotoxicity to elucidating specific molecular mechanisms.

Caption: Standard workflow for in vitro analysis of Eriothis compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

-

Compound Treatment: Remove the medium and treat the cells with fresh medium containing a range of EriB concentrations (e.g., 0.25–8 µM) and a vehicle control (DMSO, ≤ 0.1%).[4][18]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4][20]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.[4][18]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][18]

-

Absorbance Measurement: Read the absorbance at a wavelength of 450 nm or 490 nm using a microplate reader.[4][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[20]

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of EriB for a specific duration. Include an untreated control.[21]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle method like scraping or an EDTA-based solution. Avoid trypsin, as Annexin V binding is calcium-dependent.[21]

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[21]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[18][21]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18] Incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis: Analyze the stained cells promptly using a flow cytometer. Differentiate populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).[21]

Protein Expression Analysis (Western Blot)

This technique is used to detect changes in the expression or phosphorylation status of specific proteins in response to EriB treatment.

-

Cell Lysis: After EriB treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[22]

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-Caspase-3, anti-Akt) overnight at 4°C.[22]

-

Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion and Future Perspectives

Eriothis compound has emerged as a highly promising natural product with significant therapeutic potential, particularly as an anticancer agent. Its ability to modulate multiple, critical oncogenic signaling pathways such as NF-κB, STAT3, and Akt/mTOR underscores its potential for broad-spectrum efficacy. The compound's anti-inflammatory and neuroprotective activities further expand its potential clinical applications. While in vitro and preclinical in vivo studies have established a strong foundation, further research is required. Future investigations should focus on detailed pharmacokinetic and pharmacodynamic studies, optimization of its structure to enhance efficacy and reduce potential toxicity, and exploration of its efficacy in combination therapies. The development of novel drug delivery systems could also improve its bioavailability and therapeutic index, paving the way for clinical trials to validate its use in treating cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eriothis compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Eriothis compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorlab.com [biorlab.com]

- 13. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Eriothis compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Calyxin B Biosynthesis Pathway: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxin B, a prominent member of the diarylheptanoid-flavanone hybrid family of natural products, has garnered significant interest within the scientific community due to its notable biological activities, including potent antiproliferative effects.[1] Isolated from plants of the Alpinia genus, particularly Alpinia blepharocalyx, this compound represents a unique chemical scaffold resulting from the convergence of two major plant secondary metabolic pathways: the phenylpropanoid pathway, which gives rise to both diarylheptanoids and flavonoids, and a subsequent cycloaddition reaction.[1][2] This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, summarizing key enzymatic steps, presenting available quantitative data, and detailing relevant experimental methodologies. The information herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, metabolic engineering, and the development of novel therapeutic agents.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that initiates from the general phenylpropanoid pathway, diverging to form two key precursor molecules: a diarylheptanoid and a chalcone (B49325). These intermediates are then believed to undergo a crucial cycloaddition reaction to form the characteristic hybrid structure of this compound.

Phenylpropanoid Pathway: The Common Origin

The journey towards this compound begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of three core enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[3][4]

-

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[5]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[5]

-

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

Branching Pathways: Formation of the Diarylheptanoid and Chalcone Precursors

From the central intermediate p-coumaroyl-CoA, the pathway bifurcates to synthesize the two essential building blocks of this compound.

The formation of the diarylheptanoid backbone is thought to proceed through the action of a type III polyketide synthase, likely a curcuminoid synthase (CURS) or a related enzyme. This process involves the condensation of one molecule of a phenylpropanoid-CoA ester (such as p-coumaroyl-CoA or feruloyl-CoA) with two molecules of malonyl-CoA, followed by further modifications.[5][6] The specific diarylheptanoid precursor for this compound has not been definitively identified, but it is likely a derivative of the curcuminoid scaffold.

The flavanone (B1672756) portion of this compound is derived from the flavonoid biosynthesis pathway, with chalcone synthase (CHS) playing a pivotal role.[3][7] CHS, another type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[8] This chalcone is the direct precursor that is thought to participate in the subsequent cycloaddition reaction.

The Key Cycloaddition Step: A Putative Enzymatic Diels-Alder Reaction

The defining step in this compound biosynthesis is the formation of the heterocyclic ring system that links the diarylheptanoid and the chalcone moieties. Based on the chemical structure, this is hypothesized to occur via a [4+2] cycloaddition, or Diels-Alder reaction.[9][10][11] In this proposed mechanism, a diene on the diarylheptanoid precursor reacts with a dienophile on the chalcone precursor. While the existence of dedicated "Diels-Alderase" enzymes in plant secondary metabolism is an active area of research, a specific enzyme catalyzing this reaction in Alpinia has yet to be characterized.[9][10][12] This enzymatic control would likely ensure the high stereoselectivity observed in the natural product.

The proposed overall biosynthetic pathway is depicted in the following diagram:

References

- 1. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. iwnirz.pl [iwnirz.pl]

- 7. mdpi.com [mdpi.com]

- 8. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic [4+2] Cycloadditions in the Biosynthesis of Spirotetramates and Spirotetronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme-catalysed [4+2] cycloaddition is a key step in the biosynthesis of spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FAD-dependent enzyme-catalysed intermolecular [4+2] cycloaddition in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriocalyxin B: A Technical Guide on its Natural Sources, Abundance, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B, a potent ent-kaurene (B36324) diterpenoid, has garnered significant scientific interest for its diverse and potent biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of Eriothis compound, its abundance, detailed experimental protocols for its isolation and quantification, and an in-depth exploration of its mechanisms of action through key signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying processes.

Natural Sources and Abundance

The primary natural source of Eriothis compound is the plant Isodon eriocalyx, a member of the Lamiaceae family. Specifically, it is most abundantly found in the leaves of Isodon eriocalyx var. laxiflora.[1] This herbaceous plant is predominantly distributed in the southwestern regions of China and has a history of use in traditional medicine.[2]

Quantitative Abundance

The yield of Eriothis compound from Isodon eriocalyx var. laxiflora can be influenced by various factors, including the geographical origin of the plant, the time of harvest, and the extraction methodology employed. The following table summarizes the reported yield from a key study.

| Plant Material | Starting Amount | Yield of Eriothis compound | Percentage Yield (w/w) | Reference |

| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg | 0.04% | Sun et al., 1995 |

Experimental Protocols

Extraction and Isolation of Eriothis compound

The following protocol outlines a standard methodology for the extraction and isolation of Eriothis compound from the dried leaves of Isodon eriocalyx var. laxiflora.

2.1.1. Plant Material Preparation

-

Air-dry the leaves of Isodon eriocalyx var. laxiflora at ambient temperature.

-

Grind the dried leaves into a coarse powder to maximize the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction

-

Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol (B145695) at room temperature.[1]

-

Repeat the extraction process three times to ensure the exhaustive removal of phytochemicals.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with petroleum ether and ethyl acetate (B1210297).

-

Collect the ethyl acetate fraction, which is enriched with Eriothis compound, and concentrate it to dryness.

2.1.4. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and acetone, with gradually increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).[3]

-

-

Preparative Thin Layer Chromatography (Prep-TLC):

-

Apply the enriched fraction as a band onto a silica gel 60 F₂₅₄ plate.

-

Develop the plate using a chloroform:methanol (e.g., 15:1 v/v) solvent system.[3]

-

Visualize the band corresponding to Eriothis compound under UV light, scrape it from the plate, and elute the compound using a polar solvent.

-

-

Further Purification (Optional):

-

For higher purity, fractions can be subjected to repeated column chromatography, potentially using a chloroform-methanol gradient or Sephadex LH-20 chromatography.[1]

-

2.1.5. Crystallization

-

Crystallize the purified Eriothis compound from a suitable solvent system, such as methanol-chloroform, to obtain a pure crystalline solid.[1]

Quantification of Eriothis compound by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of Eriothis compound in plasma samples, crucial for pharmacokinetic studies.[4]

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, add a suitable internal standard.

-

Alkalinize the sample with a small volume of NaOH solution.

-

Extract with 1 mL of diethyl ether by vortexing for 2 minutes.[5]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. HPLC Conditions

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and 0.1% triethylamine (B128534) in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 233 nm |

| Injection Volume | 20 µL |

2.2.3. Method Validation

The described HPLC method has demonstrated linearity over a concentration range of 50–2500 ng/mL, with a mean extraction recovery of over 80%.[4]

Signaling Pathways and Mechanisms of Action

Eriothis compound exerts its biological effects by modulating several critical signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappaB (NF-κB) is a key transcription factor involved in inflammation and cell survival. Eriothis compound has been shown to be a potent inhibitor of the NF-κB pathway.[6] Its mechanism of action does not involve preventing the nuclear translocation of NF-κB. Instead, it directly interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[6][7] This leads to the suppression of downstream gene transcription, including pro-inflammatory cytokines and survival proteins.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Eriothis compound is a specific inhibitor of STAT3.[8] It acts through a direct covalent interaction, where its α,β-unsaturated carbonyl groups react with the thiol group of Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein.[9][10] This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2, thereby inhibiting its activation, dimerization, and subsequent nuclear translocation.[8][9] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[9]

Inhibition of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Eriothis compound has been shown to inhibit this pathway by decreasing the phosphorylation of both Akt and mTOR.[2][11] The inhibition of the Akt/mTOR/p70S6K signaling cascade by Eriothis compound leads to the induction of apoptosis and autophagy in cancer cells.[11][12]

Conclusion

Eriothis compound is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. Its primary source, Isodon eriocalyx var. laxiflora, provides a viable avenue for its isolation. The detailed protocols for extraction, purification, and quantification outlined in this guide offer a foundation for further research and development. The multifaceted mechanism of action of Eriothis compound, targeting key signaling pathways such as NF-κB, JAK/STAT, and Akt/mTOR, underscores its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the development of novel therapeutics from natural sources.

References

- 1. benchchem.com [benchchem.com]

- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Mechanism of Action of Calyxin B in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of Calyxin B and its analogs. The document synthesizes current research findings, presenting detailed signaling pathways, quantitative data, and experimental methodologies to support further investigation and drug development efforts in oncology.

Core Mechanisms of Action

This compound, a diterpenoid isolated from Isodon eriocalyx, and its related compounds have demonstrated significant anti-tumor properties across a range of cancer cell lines. The primary mechanisms of action converge on the induction of programmed cell death (apoptosis), autophagy, and cell cycle arrest, mediated through the modulation of several key signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple critical signaling cascades within cancer cells. These include the PI3K/Akt/mTOR pathway, the STAT3 signaling pathway, and pathways governing apoptosis and the cell cycle.

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). In prostate cancer cells, for instance, Eriothis compound (EriB), a closely related compound, leads to the cleavage of caspase-3, caspase-8, and PARP[1]. Similarly, in osteosarcoma cells, Calycosin, another related isoflavone, triggers apoptosis through the activation of caspase-3 and PARP-1[2].

The pro-apoptotic effects are often mediated by the regulation of the Bcl-2 family of proteins. Calycosin has been shown to downregulate the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and Bad[3][4]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptotic pathway[4].

Autophagy, a cellular self-digestion process, is also significantly impacted by this compound. In prostate cancer cells, Eriothis compound treatment leads to an increase in the autophagy marker LC3-II, indicating the formation of autophagosomes[1]. Interestingly, the role of autophagy in this compound-induced cell death appears to be complex. While this compound induces autophagy, the inhibition of this process with agents like chloroquine (B1663885) (CQ) can enhance EriB-induced apoptosis in prostate cancer cells, suggesting a cytoprotective role for autophagy in this context[1]. Conversely, in other cancer types like non-small cell lung cancer, Calyxin Y induces a hydrogen peroxide-dependent autophagy that contributes to its cytotoxic effects[5].

This compound has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases. In pancreatic adenocarcinoma cells, Eriothis compound induces cell cycle arrest through a p53-dependent pathway[6]. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For example, Calycosin can arrest gastric cancer cells in the G0/G1 phase by downregulating CDK2, CDK4, CDK6, cyclin D1, and cyclin E, while upregulating the CDK inhibitors p21 and p27[3].

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer[7][8][9]. Eriothis compound has been demonstrated to suppress the phosphorylation of both Akt and mTOR in prostate cancer cells, leading to the inhibition of this pro-survival pathway[1]. This inhibition is a key mechanism through which this compound induces both apoptosis and autophagy[1]. Similarly, Calycosin has been found to induce apoptosis in osteosarcoma cells by inhibiting the PI3K/Akt signaling pathway[2].

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis[10][11]. Eriothis compound has been identified as a specific inhibitor of STAT3 signaling[12][13]. It directly targets STAT3 by forming a covalent bond with cysteine 712 in the SH2 domain of STAT3, which prevents its phosphorylation and activation[12][13]. This direct inhibition of STAT3 leads to the induction of apoptosis in STAT3-dependent tumor cells[12].

Several studies have indicated that the anticancer effects of this compound and its analogs are associated with the generation of reactive oxygen species (ROS)[3][14]. In gastric cancer cells, Calycosin induces apoptosis via a ROS-mediated MAPK/STAT3/NF-κB pathway[3]. The accumulation of ROS can lead to oxidative stress, which in turn triggers various downstream signaling events culminating in cell death[14][15][16][17].

Quantitative Data

The cytotoxic effects of this compound and its analogs have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Eriothis compound | PANC-1 (Pancreatic) | Not Specified | [6] |

| Eriothis compound | SW1990 (Pancreatic) | Not Specified | [6] |

| Eriothis compound | CAPAN-1 (Pancreatic) | Not Specified | [6] |

| Eriothis compound | CAPAN-2 (Pancreatic) | Not Specified | [6] |

| Calyxin Y | NCI-H460 (Non-small cell lung) | Not Specified | [5] |

| Compound 1 | HTB-26 (Breast) | 10 - 50 | [18] |

| Compound 1 | PC-3 (Prostate) | 10 - 50 | [18] |

| Compound 1 | HepG2 (Hepatocellular) | 10 - 50 | [18] |

| Compound 1 | HCT116 (Colorectal) | 22.4 | [18] |

| Compound 2 | HTB-26 (Breast) | 10 - 50 | [18] |

| Compound 2 | PC-3 (Prostate) | 10 - 50 | [18] |

| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [18] |

| Compound 2 | HCT116 (Colorectal) | 0.34 | [18] |

| Calycosin | U87 (Glioblastoma) | 43.71 µg/ml | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, 22RV1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or its analog (e.g., Eriothis compound) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the indicated times.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

References

- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 5. Calyxin Y induces hydrogen peroxide-dependent autophagy and apoptosis via JNK activation in human non-small cell lung cancer NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 9. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crosstalk between Calcium and Reactive Oxygen Species Signaling in Cancer Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Wnt/GSK3β/β-catenin signaling pathway regulates calycosin-mediated anticancer effects in glioblastoma multiforme cells - Arabian Journal of Chemistry [arabjchem.org]

A Methodological Framework for Investigating the Anti-Proliferative Effects of Calyxin B on HT-1080 Fibrosarcoma Cells

Disclaimer: As of this writing, a comprehensive search of publicly available scientific literature did not yield specific studies on the anti-proliferative effects of Calyxin B on the HT-1080 human fibrosarcoma cell line. Consequently, the quantitative data, established signaling pathways, and specific experimental protocols for this precise topic are not available.

This technical guide, therefore, serves as a methodological framework for researchers and drug development professionals. It outlines a standard, robust approach to investigating the anti-proliferative effects of a novel compound, such as this compound, on HT-1080 cells. The protocols and potential data structures are based on established methodologies reported for similar compounds and cell lines.

Introduction to HT-1080 Cells

The HT-1080 cell line, established from a human fibrosarcoma, is a staple in cancer research. These cells are characterized by their aggressive, invasive nature, making them a relevant model for studying tumor metastasis and for screening potential anti-cancer agents.[1] HT-1080 cells are known to produce matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in cancer invasion.[1] Their utility in evaluating cell viability, apoptosis, and metastatic potential makes them an ideal model for assessing the therapeutic promise of novel compounds.[1]

Proposed Experimental Workflow

To systematically evaluate the anti-proliferative effects of this compound on HT-1080 cells, a multi-stage experimental workflow is proposed. This workflow begins with initial cytotoxicity screening and progresses to detailed mechanistic studies to elucidate the molecular pathways involved.

Caption: Proposed experimental workflow for investigating this compound.

Key Experimental Protocols

The following are detailed, standardized protocols that can be adapted to study the effects of this compound on HT-1080 cells.

Cell Culture and Maintenance

-

Cell Line: Human Fibrosarcoma HT-1080.

-

Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed HT-1080 cells in 6-well plates. Once attached, treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late-stage apoptosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Seeding and Treatment: Treat HT-1080 cells in 6-well plates with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.[2][3]

Data Presentation

Quantitative data from the proposed experiments should be organized into clear tables to facilitate interpretation and comparison.

Table 1: IC50 Values of this compound on HT-1080 Cells

| Treatment Time | IC50 (µM) |

|---|---|

| 24 hours | Data |

| 48 hours | Data |

| 72 hours | Data |

Table 2: Effect of this compound on HT-1080 Cell Cycle Distribution

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|

| Control (Vehicle) | Data | Data | Data |

| this compound (IC50) | Data | Data | Data |

Table 3: Apoptosis Induction by this compound in HT-1080 Cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |

|---|---|---|---|

| Control (Vehicle) | Data | Data | Data |

| this compound (IC50) | Data | Data | Data |

Postulated Signaling Pathways for Investigation

While the precise mechanism of this compound in HT-1080 cells is unknown, studies on other anti-proliferative compounds in this cell line suggest key pathways that warrant investigation.[4][5] A primary hypothesis could be the induction of apoptosis via intrinsic and extrinsic pathways, coupled with cell cycle arrest.

Caption: Hypothetical signaling pathways affected by this compound in HT-1080.

This proposed pathway suggests that this compound may inhibit pro-survival signaling cascades like PI3K/Akt/mTOR and MAPK/ERK, which are often dysregulated in cancer.[5] Concurrently, it might induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of the caspase cascade.[4][5] Western blot analysis would be essential to validate these hypotheses by measuring the expression and phosphorylation status of these key proteins.

References

- 1. HT-1080 Cells [cytion.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle Arrest and Cell Survival Induce Reverse Trends of Cardiolipin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis of human fibrosarcoma HT-1080 cells by epigallocatechin-3-O-gallate via induction of p53 and caspases as well as suppression of Bcl-2 and phosphorylated nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pristimerin inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of Diterpenoids in Colon Carcinoma: A Technical Guide Focused on Calyxin B and the Colon 26-L5 Cell Line

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Calyxin B and related diterpenoid compounds in colorectal cancer. While direct studies on this compound in the Colon 26-L5 carcinoma cell line are not presently available in published literature, this paper synthesizes critical data on the closely related and well-researched compound, Eriothis compound, in other colon cancer cell lines. This information, coupled with a detailed profile of the Colon 26-L5 cell line, provides a strong foundation for designing future investigations into the activity of this compound.

The Colon 26-L5 cell line is a murine colon adenocarcinoma line, established from a tumor induced in a BALB/c mouse by N-methyl-N-nitrosourea.[1] It is known for its use in creating models of cancer-related anemia.[1] This cell line is a subclone of the MC-26 (Colon 26) cell line.[1][2][3][4][5]

Eriothis compound, a natural ent-kaurene (B36324) diterpenoid, has demonstrated notable anti-tumor activities in human colon cancer cells, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of Eriothis compound on various colon cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Eriothis compound in Colon Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| SW1116 | Colon Cancer | Approx. 1 | Not Specified | CCK-8 |

Table 2: Effects of Eriothis compound on Protein Expression and Phosphorylation

| Cell Line | Target Protein | Effect | Concentration |

| SW1116 | JAK2 | Inhibition of phosphorylation | 1 µmol/l |

| SW1116 | STAT3 | Inhibition of phosphorylation | 1 µmol/l |

| SW1116 | PCNA | Downregulation | 1 µmol/l |

| SW1116 | VEGF | Downregulation | 1 µmol/l |

| SW1116 | VEGFR2 | Downregulation | 1 µmol/l |

| SW1116 | MMP-2 | Downregulation | 1 µmol/l |

| SW1116 | MMP-9 | Downregulation | 1 µmol/l |

Experimental Protocols

Detailed methodologies for key experiments performed in the cited studies are outlined below to facilitate the design of future research.

Cell Culture and Maintenance:

The Colon-26 cell line, a murine colon adenocarcinoma, is typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and L-glutamine.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[4] For subculturing, the adherent cells are rinsed with PBS (without calcium and magnesium), and then treated with Accutase for detachment.[3] A split ratio of 1:4 to 1:6 is recommended.[3]

Cell Proliferation Assay (CCK-8):

Cell proliferation can be measured using a Cell Counting Kit-8 (CCK-8) assay.[6] SW1116 cells, for instance, are seeded in 96-well plates and treated with various concentrations of Eriothis compound.[6] Following treatment, the CCK-8 solution is added to each well, and the absorbance is measured at a specific wavelength to determine cell viability.[6]

Western Blot Analysis:

To detect protein expression levels, western blot analysis is performed.[6] After treatment with Eriothis compound, SW1116 cells are lysed, and the protein concentration is determined.[6] Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., JAK2, STAT3, PCNA, VEGF, VEGFR2, MMP-2, and MMP-9), followed by incubation with secondary antibodies.[6] The protein bands are then visualized using an enhanced chemiluminescence detection system.[6]

Cell Migration and Invasion Assays (Transwell Analysis):

The effect of a compound on cell migration and invasion can be assessed using a Transwell assay.[6] For the invasion assay, the upper chamber of the Transwell is coated with Matrigel. SW1116 cells, pre-treated with Eriothis compound, are seeded into the upper chamber in a serum-free medium, while the lower chamber contains a medium with a chemoattractant.[6] After incubation, the non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed, stained, and counted. The migration assay is performed similarly but without the Matrigel coating.[6]

Flow Cytometry for Cell Cycle Analysis:

Flow cytometry is utilized to analyze the cell cycle distribution.[6] SW1116 cells are treated with Eriothis compound, harvested, washed, and fixed. The fixed cells are then stained with a DNA-intercalating dye, and the DNA content is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]

Signaling Pathways and Experimental Workflows

JAK2/STAT3 Signaling Pathway Inhibition by Eriothis compound

Eriothis compound has been shown to inhibit the JAK2/STAT3 signaling pathway in human colon cancer cells.[6] This inhibition leads to the downregulation of downstream target genes involved in cell proliferation, migration, invasion, and angiogenesis.[6]

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Eriothis compound in colon cancer cells.

General Experimental Workflow for Investigating this compound Activity

The following workflow outlines a logical sequence of experiments to assess the anti-tumor activity of this compound in Colon 26-L5 cells.

Caption: A proposed experimental workflow for evaluating the anti-cancer effects of this compound.

This technical guide provides a solid starting point for researchers aiming to explore the therapeutic potential of this compound in colorectal cancer. By leveraging the existing knowledge on Eriothis compound and employing the detailed methodologies and workflows presented, the scientific community can further elucidate the mechanisms of action of this promising class of compounds and accelerate the development of novel anti-cancer therapies.

References

- 1. Cellosaurus cell line Colon 26-L5 (CVCL_3924) [cellosaurus.org]

- 2. td2inc.com [td2inc.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. accegen.com [accegen.com]

- 5. Colon-26 Cells [cytion.com]

- 6. Eriothis compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural diterpenoid eriothis compound covalently modifies glutathione and selectively inhibits thioredoxin reductase inducing potent oxidative stress-mediated apoptosis in colorectal carcinoma RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Eriothis compound Blocks Human SW1116 Colon Cancer Cell [research.amanote.com]

Eriocalyxin B: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriocalyxin B (EriB), a natural diterpenoid derived from Isodon eriocalyx, has emerged as a potent anti-cancer agent with a primary mechanism of action centered on the induction of apoptosis in a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular pathways affected by Eriothis compound, with a focus on its role in initiating both intrinsic and extrinsic apoptotic signaling. This document summarizes key quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Eriothis compound is an ent-kaurene (B36324) diterpenoid that has demonstrated significant cytotoxic effects against various cancer cell types, including but not limited to, prostate, breast, pancreatic, and lymphoma cancer cells. Its anti-neoplastic properties are largely attributed to its ability to induce programmed cell death, or apoptosis, through the modulation of multiple, interconnected signaling pathways. This guide will delve into the technical details of these mechanisms, providing researchers and drug development professionals with a foundational understanding of Eriothis compound as a potential therapeutic candidate.

Data Presentation: The Anti-proliferative and Pro-apoptotic Efficacy of Eriothis compound

The cytotoxic and pro-apoptotic effects of Eriothis compound have been quantified across various cancer cell lines. The following tables summarize these findings, providing a comparative look at its potency and efficacy.

Table 1: IC50 Values of Eriothis compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Time (hours) | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 24 | 0.88 | [1][2][3] |

| 48 | 0.46 | [1][2][3] | ||

| 22RV1 | Prostate Cancer | 24 | 3.26 | [1][2][3] |

| 48 | 1.20 | [1][2][3] | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Not specified | [4][5] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Not specified | [1] |

Table 2: Induction of Apoptosis by Eriothis compound in Human Cancer Cell Lines

| Cell Line | EriB Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| PC-3 | 0 (Control) | 48 | 0.7% | [1][2] |

| 0.5 | 48 | 42.1% | [1][2] | |

| 22RV1 | 2 | 48 | 31% | [1] |

| MDA-MB-231 | 1.5 | 12 | >20% (approx.) | [4] |

| 3 | 12 | >40% (approx.) | [4] |

Apoptosis Pathways Modulated by Eriothis compound

Eriothis compound induces apoptosis through a multi-faceted approach, primarily engaging the intrinsic (mitochondrial) pathway, with influences on extrinsic signaling cascades and other crucial cell survival pathways.

The Intrinsic Apoptosis Pathway

The primary mechanism of Eriothis compound-induced apoptosis is through the intrinsic pathway, which is initiated from within the cell, largely in response to cellular stress.

-

Modulation of Bcl-2 Family Proteins: Eriothis compound has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[4][5]

-

Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[4][5]

-

Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.[1]

Involvement of the Extrinsic Apoptosis Pathway

While the intrinsic pathway is predominant, evidence suggests that Eriothis compound also influences the extrinsic apoptosis pathway. Studies have shown an increase in the levels of cleaved caspase-8 in response to Eriothis compound treatment.[1] Caspase-8 is the initiator caspase of the extrinsic pathway, which is typically activated by the binding of extracellular death ligands to transmembrane death receptors. The exact mechanism by which Eriothis compound activates caspase-8 is still under investigation but may involve crosstalk between the intrinsic and extrinsic pathways.

Modulation of Other Key Signaling Pathways

Eriothis compound's pro-apoptotic effects are amplified by its ability to inhibit several key cell survival and proliferation pathways:

-

NF-κB Pathway: Eriothis compound has been shown to inhibit the nuclear translocation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[1]

-

Akt/mTOR Pathway: In prostate cancer cells, Eriothis compound inhibits the phosphorylation of Akt and mTOR, key components of a pathway crucial for cell survival and proliferation.[1]

-

STAT3 Pathway: Eriothis compound can inhibit the phosphorylation of STAT3, another transcription factor that regulates the expression of genes involved in cell survival and proliferation, including Bcl-2 and Bcl-xL.[4][5]

-

Reactive Oxygen Species (ROS) Generation: Eriothis compound treatment has been associated with an increase in intracellular ROS levels. While high levels of ROS can be toxic, at sub-lethal levels, they can act as second messengers to promote apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Eriothis compound on apoptosis.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Eriothis compound and to calculate its IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Eriothis compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Eriothis compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples using a flow cytometer. The cell populations are defined as follows:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

-

Cell Lysis: After treatment with Eriothis compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Eriothis compound is a promising natural compound that induces apoptosis in cancer cells through a well-defined mechanism involving the intrinsic apoptosis pathway and the modulation of key cell survival signaling networks. Its ability to target multiple pathways simultaneously makes it an attractive candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Eriothis compound in oncology.

References

An In-depth Technical Guide to Cell Cycle Arrest Induced by Eriocalyxin B

Disclaimer: The user's request specified "Calyxin B." However, a comprehensive search of scientific literature yielded minimal information on a compound with this exact name in the context of cell cycle arrest. The vast majority of relevant research points to Eriothis compound , a compound with a similar name and well-documented effects on the cell cycle. Therefore, this guide will focus on Eriothis compound, assuming it to be the compound of interest.

Introduction